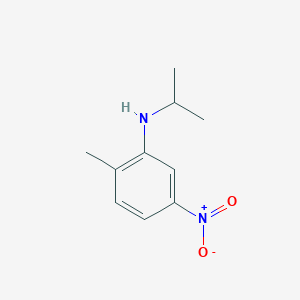

Isopropyl-(2-methyl-5-nitro-phenyl)-amine

Description

Evolution of Research on Aromatic Amines and Their Functionalized Analogues

The study of aromatic amines dates back to the 19th century with the isolation of aniline (B41778) from coal tar. Early research focused on the synthesis of dyes, leading to the development of a vast array of colorful compounds that fueled the growth of the chemical industry. A primary method for producing aromatic amines is the reduction of nitroaromatic compounds, a technique that remains fundamental in industrial synthesis. nih.gov Traditional methods often involved reagents like iron powder in acidic media, but contemporary research has shifted towards more efficient and environmentally benign catalytic processes. pressbooks.pub

Modern advancements in catalysis, including the use of noble metals and innovative catalyst supports, have enabled highly selective and efficient synthesis routes for functionalized aromatic amines. mdpi.com The evolution of synthetic methodologies now includes transition metal-catalyzed cross-coupling reactions and direct C-H amination, which offer more direct and atom-economical pathways to complex amine structures. acs.orgresearchgate.net Alongside synthetic innovations, there is a growing emphasis on "green chemistry" principles, aiming to reduce waste and utilize bio-based feedstocks for aromatic amine production. mdpi.com This evolution reflects a broader trend in chemical research towards sustainability and precision in molecular design.

Contextualizing "Isopropyl-(2-methyl-5-nitro-phenyl)-amine" within Contemporary Organic Synthesis and Reaction Chemistry

"this compound," also known as N-isopropyl-2-methyl-5-nitroaniline, is a substituted phenylamine derivative. While specific research on this exact compound is not extensively documented in peer-reviewed literature, its structure places it within the context of synthetic intermediates used in the creation of more complex molecules. Its chemical identity is established by its CAS number, 2100-48-3.

The synthesis of this compound would logically proceed from its parent amine, 2-methyl-5-nitroaniline (B49896) (CAS No. 99-55-8). This precursor is typically synthesized through the nitration of o-toluidine. chemicalbook.com The subsequent introduction of the isopropyl group onto the nitrogen atom can be achieved through N-alkylation, a common reaction for amines. wikipedia.org This can be accomplished by reacting 2-methyl-5-nitroaniline with an isopropyl halide (e.g., 2-bromopropane) or through reductive amination with acetone.

The reactivity of "this compound" is dictated by its functional groups: a secondary aromatic amine, a nitro group, and a methyl group on the benzene (B151609) ring.

The Amino Group: The N-isopropyl group makes it a secondary amine. The nitrogen's lone pair of electrons is partially delocalized into the aromatic ring, which influences its basicity and nucleophilicity. It can undergo further reactions such as acylation.

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group. This transformation is a key step in the synthesis of various diamine compounds, which are valuable in polymer and pharmaceutical chemistry.

The Aromatic Ring: The substituents direct the position of further electrophilic aromatic substitution reactions. The compound's primary role is likely as a precursor, where the nitro group is reduced to form a substituted diamine, a versatile building block for more complex target molecules. smolecule.com

Below is a table summarizing the key properties of the parent compound, 2-methyl-5-nitroaniline, which provides context for the properties of its N-isopropyl derivative.

| Property | Value for 2-Methyl-5-nitroaniline |

|---|---|

| CAS Number | 99-55-8 |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| Appearance | Orange precipitate/solid |

| Melting Point | 85-90 °C |

Research Paradigms and Methodological Approaches for Investigating Complex Amine Structures

The investigation of complex amine structures like "this compound" relies on a combination of analytical techniques and computational methods to elucidate their structure, purity, and electronic properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For N-isopropylanilines, specific signals would confirm the presence and connectivity of the isopropyl group, the methyl group, and the aromatic protons. chemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum would show a characteristic doublet for the methyl protons and a septet for the methine proton of the isopropyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aromatic amines, the molecular ion peak is typically intense. Fragmentation often involves cleavage of bonds adjacent (alpha-cleavage) to the nitrogen atom. miamioh.edulibretexts.org

Chromatographic Techniques:

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These methods are essential for separating and purifying substituted nitroanilines and for monitoring the progress of a reaction. scribd.comchromatographyonline.com The polarity of the solvent system significantly affects the retention times and separation efficiency. bartleby.com On-line solid-phase extraction (SPE) coupled with HPLC can be used for the sensitive determination of nitroanilines in various samples. thermofisher.com

Computational Chemistry:

Density Functional Theory (DFT): Computational studies, particularly using DFT, are employed to predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties (like calculated NMR and IR spectra). nih.gov These theoretical calculations complement experimental data, providing deeper insights into the molecule's reactivity and properties. mdpi.com For substituted anilines, computational models can also predict metabolic pathways.

The following table summarizes the analytical methods used for the characterization of substituted phenylamines.

| Technique | Information Obtained | Relevance to Substituted Phenylamines |

|---|---|---|

| ¹H and ¹³C NMR | Molecular structure, connectivity of atoms | Confirms presence of substituents (e.g., isopropyl, methyl) and their positions. |

| IR Spectroscopy | Presence of functional groups | Identifies N-H, C-H, and NO₂ groups. |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirms molecular formula and provides structural clues. |

| HPLC/TLC | Purity, separation of isomers and mixtures | Essential for reaction monitoring and purification. |

| Computational Chemistry (DFT) | Electronic structure, predicted spectra, reactivity | Provides theoretical backing for experimental observations. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10-6-9(12(13)14)5-4-8(10)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYOQKQVMYTNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250938 | |

| Record name | 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-48-3 | |

| Record name | 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Historical Development of Synthetic Routes to Isopropylated Aromatic Amines

The synthesis of N-alkylated amines is a cornerstone of the pharmaceutical and fine chemical industries. nih.gov Historically, methods often relied on the use of alkyl halides, which suffer from poor atom economy and the formation of significant waste. nih.gov The development of catalytic N-alkylation of amines with alcohols, known as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy, represented a significant advancement. nih.govnih.gov This method, pioneered with catalysts based on noble metals like rhodium and ruthenium, allows for the direct reaction of an amine with an alcohol, producing only water as a byproduct. nih.govnih.gov

In a typical BH reaction, a metal catalyst temporarily dehydrogenates an alcohol to form a carbonyl compound in situ. nih.gov This intermediate then condenses with an amine to form an imine, which is subsequently reduced by the metal hydride to yield the alkylated amine. nih.gov This approach avoids the need for alkylating agents and allows for the use of alcohols, which can be derived from renewable sources. nih.gov Early work in the 1980s using rhodium catalysts for N-methylation with methanol (B129727) laid the groundwork for broader applications, including isopropylation using isopropyl alcohol. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

The adaptation of synthetic routes to flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates like nitro compounds. nih.govnih.gov

Key steps in the synthesis of Isopropyl-(2-methyl-5-nitro-phenyl)-amine are well-suited for continuous flow processing:

Nitration: Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic nitration reactions and minimizing the formation of byproducts.

Nitro Group Reduction: The reduction of nitroaromatics to amines is a common application of flow chemistry. nih.gov Using packed-bed reactors with heterogeneous catalysts (e.g., Pd/C), the reduction can be performed safely and efficiently, with the catalyst being easily retained and reused. researchgate.netacs.org Metal-free reductions using reagents like trichlorosilane (B8805176) have also been successfully implemented in flow systems, offering rapid conversions. nih.gov

Reductive Amination: One-pot reductive aminations have been demonstrated in continuous flow reactors. researchgate.net For example, nitroarenes can be directly converted to secondary amines by reacting them with aldehydes in the presence of a supported catalyst and a hydrogen source, combining the nitro reduction and reductive amination steps into a single, continuous process. researchgate.net

| Feature | Batch Processing | Flow Chemistry | Citation(s) |

| Safety | Handling of potentially explosive nitro compounds on a large scale is risky. Poor heat dissipation can lead to runaway reactions. | Smaller reaction volumes at any given time and superior heat exchange enhance safety. | nih.govnih.gov |

| Efficiency | Reaction times can be long, and workup/purification between steps adds time and waste. | Shortened reaction times due to higher temperatures/pressures and better mixing. Integration of multiple steps is possible. | nih.govacs.org |

| Scalability | Scaling up can be non-linear and problematic. | Scaling is achieved by running the process for a longer duration ("scale-out") rather than using larger reactors. | nih.gov |

| Process Control | Difficult to precisely control parameters like temperature and mixing throughout a large vessel. | Precise control over residence time, temperature, and stoichiometry. | nih.gov |

Green Chemistry Principles in the Synthesis of "this compound"

Applying the principles of green chemistry aims to make chemical manufacturing more sustainable by minimizing waste, reducing hazards, and improving energy efficiency. acs.orgyoutube.com

Several aspects of the synthesis of this compound can be optimized according to these principles:

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product. acs.org Catalytic processes like borrowing hydrogen for N-alkylation exhibit excellent atom economy, as the only byproduct is water. nih.govacs.org Reductive amination is also highly atom-economical.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Employing heterogeneous catalysts (e.g., supported metals for hydrogenation or reductive amination) simplifies product purification and allows for catalyst recycling, preventing waste. researchgate.netresearchgate.net

Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. rsc.org For nitration, moving away from the highly corrosive H₂SO₄/HNO₃ mixture towards solid acid catalysts represents a significant improvement in safety and environmental impact. researchgate.net

By selecting catalytic routes, employing flow processing, and choosing safer reagents, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical production.

Solvent-Free and Alternative Solvent Systems

Traditional organic syntheses often rely on volatile and often hazardous organic solvents. Modern synthetic chemistry seeks to replace these with more benign alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Reductive Amination:

One promising approach for the N-isopropylation of 2-methyl-5-nitroaniline (B49896) is through reductive amination with acetone. This reaction can be conducted under solvent-free conditions, a significant step towards greener synthesis. youtube.comscranton.eduprimescholars.com In a typical procedure, 2-methyl-5-nitroaniline is mixed with an excess of acetone, which also serves as a reactant. The reduction of the intermediate imine is often achieved using a solid reducing agent like sodium borohydride, sometimes activated by an acidic catalyst such as p-toluenesulfonic acid monohydrate. youtube.comorganic-chemistry.org The absence of a traditional solvent simplifies the work-up procedure and reduces the generation of volatile organic compound (VOC) waste.

Deep Eutectic Solvents (DESs):

Below is a table summarizing the use of alternative solvent systems in amination reactions, which could be analogous to the synthesis of the target compound.

| Catalyst/Solvent System | Reactants | Product | Yield (%) | Reference |

| Choline (B1196258) Chloride/Urea (B33335) | Benzaldehyde, Aniline (B41778) | N-Benzylaniline | 92 | mdma.ch |

| Choline Chloride/Glycerol | Bromobenzene, N,N-dimethylethylenediamine | N-(N,N-dimethylethyl)-N-phenyl-ethane-1,2-diamine | 98 | witpress.com |

| Solvent-Free/PTSA/NaBH4 | Benzylamine, Benzaldehyde | Dibenzylamine | Good | youtube.comprimescholars.com |

Atom Economy and Waste Minimization in Synthesis Pathways

The principles of green chemistry emphasize the importance of designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) and minimize the generation of waste.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. youtube.comjocpr.com

For the synthesis of this compound, two primary routes can be considered for the N-isopropylation step:

Reductive Amination with Acetone: C₇H₈N₂O₂ (2-methyl-5-nitroaniline) + C₃H₆O (acetone) + [Reducing Agent] → C₁₀H₁₄N₂O₂ (this compound) + H₂O + [Byproducts]

N-Alkylation with Isopropyl Halide (e.g., Isopropyl Bromide): C₇H₈N₂O₂ (2-methyl-5-nitroaniline) + C₃H₇Br (isopropyl bromide) → C₁₀H₁₄N₂O₂ (this compound) + HBr

Reductive amination is generally considered to have a higher atom economy than N-alkylation with alkyl halides. organic-chemistry.org In reductive amination, the only theoretical byproduct from the reactants themselves is water. In contrast, N-alkylation with an isopropyl halide generates a stoichiometric amount of hydrogen halide as a byproduct, which needs to be neutralized, adding to the waste stream.

The following table provides a theoretical atom economy calculation for the reductive amination of a generic aniline with acetone, illustrating the principle.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Aniline (C₆H₇N) | 93.13 | N-Isopropylaniline (C₉H₁₃N) | 135.21 | \multirow{2}{*}{82.8} |

| Acetone (C₃H₆O) | 58.08 | |||

| Total Reactants | 151.21 |

Waste Minimization:

The synthesis of aromatic amines, particularly dye intermediates, has historically been associated with significant waste generation. youtube.comgoogle.comgoogle.com This waste can include byproducts from the reaction itself, as well as spent solvents, catalysts, and reagents from purification processes.

Several strategies can be employed to minimize waste in the synthesis of this compound:

Catalytic Processes: The use of catalytic methods, such as catalytic reductive amination, is preferable to stoichiometric reactions. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste. organic-chemistry.org

Solvent Reduction and Recycling: As discussed in the previous section, employing solvent-free methods or using recyclable solvents like deep eutectic solvents can drastically reduce the volume of waste generated. witpress.comwitpress.com

Process Intensification: Techniques like continuous flow chemistry can lead to higher yields, better selectivity, and reduced waste compared to traditional batch processes.

Waste Valorization: Exploring the potential to convert byproducts into valuable materials is another key aspect of a circular economy approach to chemical synthesis. witpress.comwitpress.com For example, the ammonium (B1175870) salts generated from certain amination reactions could potentially be repurposed.

By carefully selecting the synthetic route and reaction conditions, the environmental impact of producing this compound can be significantly mitigated, aligning the manufacturing process with the principles of green and sustainable chemistry.

Reactivity and Reaction Mechanisms of Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Electronic and Steric Effects of Substituents on Aromatic Amine Reactivity

The reactivity of Isopropyl-(2-methyl-5-nitro-phenyl)-amine is dictated by the electronic and steric contributions of its three key substituents: the nitro group (-NO₂), the methyl group (-CH₃), and the N-isopropyl group (-CH(CH₃)₂).

Influence of Nitro and Methyl Groups on Aromatic Electrophilic and Nucleophilic Substitution

The aromatic ring of this compound contains competing substituents that significantly influence its susceptibility to electrophilic attack. The nitro group is a powerful electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic aromatic substitution. openstax.orglibretexts.org Through a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M), the nitro group withdraws electron density from the ring, making it less attractive to electrophiles. medium.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group is a meta-director.

Conversely, the methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, which moderately activates the ring towards electrophilic substitution. openstax.org The methyl group directs incoming electrophiles to the ortho and para positions.

In this compound, the positions on the aromatic ring are influenced as follows:

Position 1 (C-NHR): Already substituted.

Position 2 (C-CH₃): Already substituted.

Position 3: Ortho to the methyl group (activating) and meta to the nitro group (least deactivated).

Position 4: Para to the methyl group (activating) and ortho to the nitro group (deactivating).

Position 5 (C-NO₂): Already substituted.

Position 6: Ortho to the amino group (activating) and meta to the nitro group (least deactivated).

The powerful deactivating effect of the nitro group generally dominates the reactivity of the ring. However, the combined directing effects of the activating N-isopropylamino group and the methyl group would likely steer any potential electrophilic substitution to position 6, and to a lesser extent, position 4. Direct nitration of aniline (B41778), for example, often requires protection of the amino group to prevent oxidation and to favor the formation of the para-nitro isomer over the meta isomer that forms from the protonated anilinium ion. shaalaa.com

| Substituent | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH-isopropyl | Electron-donating (+I, +M) | Strongly Activating | Ortho, Para |

| -CH₃ | Electron-donating (+I, Hyperconjugation) | Weakly Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing (-I, -M) | Strongly Deactivating | Meta |

Impact of the Isopropyl Group on Amine Basicity and Nucleophilicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. For arylamines, the lone pair is delocalized into the aromatic π-system, which significantly reduces their basicity compared to aliphatic amines. openstax.orglibretexts.org For instance, the pKa of the anilinium ion is 4.63, whereas the pKa for the methylammonium (B1206745) ion is 10.64, indicating aniline is a much weaker base. openstax.orgunizin.org

The substituents on the aromatic ring further modulate this basicity. Electron-withdrawing groups like the nitro group decrease the electron density on the nitrogen, making the amine less basic. libretexts.orgmasterorganicchemistry.com Conversely, electron-donating groups like the methyl group slightly increase basicity.

The N-isopropyl group has two opposing effects:

Electronic Effect: As an alkyl group, the isopropyl group is electron-donating via the inductive effect (+I). This pushes electron density onto the nitrogen atom, which should increase its basicity compared to the non-alkylated 2-methyl-5-nitroaniline (B49896). libretexts.orgchemistryguru.com.sg

Steric Effect: The bulky isopropyl group can sterically hinder the approach of a proton and interfere with the solvation of the resulting ammonium (B1175870) cation. chemistryguru.com.sgncert.nic.in In aqueous solution, the stabilization of the conjugate acid by hydrogen bonding is crucial. A bulky group like isopropyl can reduce this stabilization, thereby decreasing basicity compared to less hindered amines. acs.org This steric hindrance can also impede the amine's ability to act as a nucleophile. researchgate.netosti.gov

In this compound, the strong electron-withdrawing effect of the nitro group is the dominant factor, making the compound a very weak base. The N-isopropyl group likely confers slightly higher basicity than its primary amine analogue (2-methyl-5-nitroaniline) in the gas phase, but this effect is modest and potentially reversed in solution due to steric hindrance.

| Compound | pKa of Conjugate Acid | Key Substituent Effects |

| Cyclohexylamine | 11.2 | Aliphatic (no delocalization) |

| Methylamine | 10.64 openstax.org | Aliphatic (no delocalization) |

| Aniline | 4.63 openstax.orgunizin.org | Delocalization into phenyl ring |

| p-Toluidine (4-methylaniline) | 5.08 | Electron-donating -CH₃ |

| p-Nitroaniline | 1.0 nih.gov | Strong electron-withdrawing -NO₂ |

| This compound | Estimated < 4 | Strong -NO₂, weak -CH₃, bulky N-alkyl |

Mechanistic Studies of Derivatization Reactions Involving the Amine Functionality

The amine group in this compound, despite its low basicity, can undergo various derivatization reactions.

Advanced Acylation and Sulfonylation Mechanisms

Sulfonylation, the reaction with sulfonyl chlorides to form sulfonamides, follows a similar mechanistic principle. The nucleophilic attack of the amine on the electrophilic sulfur atom is the key step. Recent advancements in sulfonylation methods include photoredox-catalyzed reactions that proceed via radical mechanisms, which may be applicable to deactivated anilines.

Studies on Condensation and Cyclization Reactions Utilizing "this compound"

The bifunctional nature of this compound makes it a potential precursor for heterocyclic synthesis. Although specific studies on this exact molecule are scarce, related structures provide insight into plausible reaction pathways. For example, substituted nitroanilines are key intermediates in the synthesis of benzimidazoles, such as Etonitazene. wikipedia.org This synthesis involves the selective reduction of a nitro group, followed by condensation with an imino ether and subsequent cyclization.

Another relevant reaction is the formation of guanidines. 2-Methyl-5-nitrophenylguanidine has been synthesized via the condensation of 2-chloro-4-nitrotoluene (B140621) with guanidine (B92328) hydrochloride. google.com This suggests that this compound could potentially be synthesized or used in similar condensation reactions. Derivatives of 2-methyl-5-nitroaniline have also been used to create Schiff bases and other compounds for structure-activity relationship studies. researchgate.net

Exploration of Redox Chemistry Involving the Nitro Group and Aromatic Amine Moiety

The presence of both a nitro group (an oxidizer) and an amino group (a reductant) on the same aromatic ring allows for a rich redox chemistry.

The most common and synthetically useful reaction is the selective reduction of the nitro group to an amine. acs.org This transformation is a powerful tool for introducing a second amino group, creating diamine structures that are valuable in polymer and pharmaceutical chemistry. A variety of reagents can achieve this reduction chemoselectively, including:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal/acid systems (e.g., Fe/HCl, Sn/HCl)

Transfer hydrogenation

Samarium(0) metal

Conversely, the secondary amine moiety could be oxidized. However, the oxidation of the aromatic amine group is generally more difficult and less controlled than the reduction of the nitro group. Strong oxidizing agents would likely lead to complex mixtures or degradation of the molecule.

The redox interplay allows for the synthesis of complex molecules. For instance, the nitro group can be selectively reduced to an amine, which can then be derivatized (e.g., acylated, alkylated) before further reactions on the other parts of the molecule are performed. This synthetic strategy is crucial in the preparation of dyes and pharmaceutical intermediates from precursors like 2-methyl-5-nitroaniline. medium.com

Mechanistic Insights into Reduction Pathways of the Nitro Group

The reduction of the nitro group is a cornerstone reaction for nitroaromatic compounds, providing a primary route to the corresponding anilines. This transformation is of fundamental importance for the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.net The process is generally understood to proceed in a stepwise manner, involving several intermediates.

The most widely accepted mechanism for the catalytic hydrogenation of a nitro group involves the sequential addition of hydrogen. orientjchem.org This pathway typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

Stepwise Reduction Pathway:

Nitro to Nitroso: The initial step is the two-electron reduction of the nitro group (–NO₂) to a nitroso group (–NO).

Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced in a two-electron step to form an N-substituted hydroxylamine (–NHOH).

Hydroxylamine to Amine: The final stage is the two-electron reduction of the hydroxylamine to the primary amine (–NH₂).

A variety of reducing agents can effect this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) and metal-based reductions (e.g., Fe, Sn, or Zn in acidic media). masterorganicchemistry.comyoutube.com

The substituents on the aromatic ring significantly influence the rate of reduction. For this compound, the presence of the electron-donating methyl group, the isopropyl group, and the amino group (-NH-isopropyl) would be expected to decrease the rate of reduction compared to unsubstituted nitrobenzene (B124822). orientjchem.org Studies on substituted nitroanilines have shown that electron-donor substituents reduce the reaction rate. orientjchem.org

| Step | Starting Compound | Intermediate/Product | Change in Functional Group |

|---|---|---|---|

| 1 | This compound | Isopropyl-(2-methyl-5-nitroso-phenyl)-amine | -NO₂ → -NO |

| 2 | Isopropyl-(2-methyl-5-nitroso-phenyl)-amine | N-Isopropyl-N-(2-methyl-5-hydroxylamino-phenyl)-amine | -NO → -NHOH |

| 3 | N-Isopropyl-N-(2-methyl-5-hydroxylamino-phenyl)-amine | N¹-Isopropyl-2-methyl-benzene-1,4-diamine | -NHOH → -NH₂ |

Oxidative Transformations of the Aniline Core

The aniline core of this compound is susceptible to oxidation. The oxidation of N-alkylanilines has been shown to proceed through distinct pathways depending on the reaction conditions and the structure of the substrate. acs.org The initial step in anodic oxidation is the formation of a cation radical.

Subsequent reactions of this radical can lead to:

Coupling Reactions: The radical cations can couple with each other. Head-to-tail coupling results in the formation of substituted diphenylamines. The steric bulk of the N-alkyl group is a primary factor in determining the product distribution, with larger groups potentially hindering certain coupling modes. acs.org

Hydrolysis and Degradation: Under aqueous conditions, intermediates such as diimines can be hydrolyzed, ultimately leading to degradation products like p-benzoquinone. acs.org

Metabolic N-Dealkylation: In biological systems or with specific chemical reagents, oxidative N-dealkylation is a known metabolic pathway for secondary and tertiary amines. nih.gov For the title compound, this would involve the removal of the isopropyl group to yield 2-methyl-5-nitroaniline and acetone. This process typically involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes. nih.gov

Stronger oxidizing agents can lead to the cleavage of the aromatic ring, though this requires harsh conditions. researchgate.net

| Reaction Type | Postulated Product | Notes |

|---|---|---|

| Head-to-Tail Coupling | Substituted Diphenylamine Dimer | Formation is sterically influenced by the isopropyl group. |

| N-Dealkylation | 2-Methyl-5-nitroaniline | Results from the cleavage of the N-isopropyl bond. |

| Ring Oxidation/Degradation | Substituted Benzoquinone | Requires strong oxidizing conditions. acs.org |

Photochemical Reactivity and Degradation Mechanisms of "this compound"

The photochemistry of nitroaromatic compounds is a field of significant interest due to their environmental prevalence and unique photo-induced reaction channels. Exposure to light, particularly UV radiation, can induce electronic excitation, leading to a variety of chemical transformations.

Photolytic Pathways and Product Identification

Upon absorption of light, this compound is promoted to an excited electronic state (singlet state), which can then undergo intersystem crossing to a more stable triplet state. This excited state is the precursor for most photochemical reactions.

While specific photoproducts for this compound have not been documented, plausible degradation pathways can be proposed based on studies of similar compounds like other nitroanilines. electronicsandbooks.commdpi.com

Photoreduction of the Nitro Group: The excited state can abstract hydrogen atoms from the solvent or other molecules, leading to the reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality. oup.com

N-Dealkylation: Similar to chemical oxidation, photochemical pathways can induce the cleavage of the N-alkyl bond, which would result in the formation of 2-methyl-5-nitroaniline.

Ring Degradation: In the presence of photocatalysts like TiO₂ or ZnO and an oxygen source, the aromatic ring can be attacked by highly reactive species such as hydroxyl radicals. This can lead to the formation of hydroxylated intermediates, followed by ring-opening and eventual mineralization to CO₂, H₂O, and inorganic ions. mdpi.comresearchgate.net

| Pathway | Potential Product(s) | Mechanism |

|---|---|---|

| Photoreduction | N¹-Isopropyl-2-methyl-benzene-1,4-diamine | Excited-state hydrogen abstraction by the nitro group. |

| Photo-N-Dealkylation | 2-Methyl-5-nitroaniline | Cleavage of the carbon-nitrogen bond of the isopropyl group. |

| Photo-oxidation (with catalyst) | Hydroxylated derivatives, Ring-opened fragments | Attack by photogenerated reactive oxygen species (e.g., •OH). |

Quantum Yield Determinations and Kinetic Studies of Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. Kinetic studies are essential to determine the rate of these reactions under various conditions.

No specific quantum yield or kinetic data for the photoreactions of this compound are available. However, studies on the photocatalytic degradation of other substituted anilines often show that the reaction kinetics can be described by the Langmuir-Hinshelwood (L-H) model. electronicsandbooks.commdpi.com This model relates the initial reaction rate (r₀) to the concentration of the substrate (C₀) and involves a rate constant for the surface reaction (kᵣ) and an adsorption equilibrium constant (Kₐ).

The general form of the L-H equation is: r₀ = (kᵣ * Kₐ * C₀) / (1 + Kₐ * C₀)

At low concentrations, this simplifies to a first-order reaction. The table below presents kinetic data for the photodegradation of other nitroaniline isomers using a ZnO photocatalyst to illustrate the type of data obtained in such studies. electronicsandbooks.com

| Compound | Apparent Rate Constant (k_app, min⁻¹) | L-H Rate Constant (k_r, mg L⁻¹ min⁻¹) | Adsorption Constant (K_A, L mg⁻¹) |

|---|---|---|---|

| o-Nitroaniline | 2.59 × 10⁻² | 0.198 | 0.131 |

| m-Nitroaniline | 1.58 × 10⁻² | 0.126 | 0.125 |

| p-Nitroaniline | 1.12 × 10⁻² | 0.121 | 0.092 |

Advanced Spectroscopic and Structural Characterization of this compound

Regrettably, a comprehensive and scientifically rigorous article on the advanced spectroscopic and structural characterization of this compound, as per the detailed outline provided, cannot be generated at this time.

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific, in-depth experimental data for this particular compound. The required detailed research findings for advanced analytical techniques such as 2D NMR, solid-state NMR, in-depth FT-IR/Raman band assignments, and mass spectrometry fragmentation pathway analysis for this compound are not present in the accessible literature.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article, including detailed data tables, would necessitate access to dedicated research that does not appear to have been published or made publicly available. Constructing such an article without this foundational data would require speculation and the use of analogous data from related but distinct compounds (e.g., 2-methyl-5-nitroaniline or N-isopropylaniline). This approach would not adhere to the strict requirement of focusing "solely on the chemical Compound 'this compound'" and would violate the core principle of scientific accuracy.

While general principles of spectroscopic techniques can be discussed, applying them specifically to this compound without experimental validation would be inappropriate for a professional and authoritative article. For context, some data exists for the precursor, 2-Methyl-5-nitroaniline chemicalbook.comnist.govchemicalbook.comsigmaaldrich.comnih.govchemicalbook.com, but this information is not transferable to the N-isopropylated derivative with the level of scientific certainty required.

Therefore, to maintain the integrity of the response and avoid the generation of unsubstantiated information, the requested article cannot be provided.

Advanced Spectroscopic and Structural Characterization of Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of Reaction Intermediates

No studies utilizing high-resolution mass spectrometry to precisely determine the molecular formula of Isopropyl-(2-methyl-5-nitro-phenyl)-amine or its potential reaction intermediates were found. This technique is crucial for confirming the elemental composition of a molecule with high accuracy, but its application to this compound has not been reported in the available literature.

Ion Mobility Spectrometry for Gas-Phase Conformation Analysis

There is no published research on the use of ion mobility spectrometry to investigate the gas-phase conformation of this compound. This advanced technique provides valuable information on the size, shape, and structure of ions in the gas phase, which would be insightful for understanding the compound's three-dimensional structure, but no such analysis has been made public.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single Crystal X-ray Diffraction of "this compound" and Its Cocrystals

A search for single crystal X-ray diffraction data, which would unambiguously determine the molecular structure and packing in the solid state, yielded no results for this compound or any of its cocrystals.

Powder X-ray Diffraction for Polymorphic Forms and Phase Transitions

Similarly, no powder X-ray diffraction studies are available in the scientific literature for this compound. This technique is essential for identifying different crystalline forms (polymorphs) and studying their phase transitions, which are critical aspects of material characterization.

Advanced Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Research (if applicable)

Given that this compound is not a chiral molecule, the application of chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for stereochemical research is not applicable.

Computational and Theoretical Chemistry Studies on Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For Isopropyl-(2-methyl-5-nitro-phenyl)-amine, DFT calculations can reveal details about its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital Analysis of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting sites prone to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the electronic landscape is primarily dictated by the interplay between the electron-donating amino group (NH-isopropyl) and the electron-withdrawing nitro group (-NO2) on the benzene (B151609) ring. The methyl group (-CH3) also contributes as a weak electron-donating group.

Computational studies on the parent molecule, 2-methyl-5-nitroaniline (B49896), show that the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO is concentrated on the nitro group and the ring. researchgate.net The introduction of the isopropyl group on the nitrogen atom is expected to further increase the electron-donating ability of the amino group through inductive effects, thereby raising the energy of the HOMO.

The likely distribution of the frontier orbitals in this compound would show the HOMO density concentrated around the nitrogen atom and the phenyl ring, making these the primary sites for electrophilic attack. Conversely, the LUMO would be predominantly located on the nitro group and the carbon atoms of the ring, particularly those ortho and para to the nitro group, marking them as the sites for nucleophilic attack. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -8.8 to -8.6 | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.8 to -1.6 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 6.8 to 7.2 | Indicator of chemical reactivity and kinetic stability. |

Note: These values are estimations based on DFT calculations of structurally related molecules like 2-methyl-5-nitroaniline and are subject to the level of theory and basis set used. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. youtube.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. youtube.com For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group would cause deshielding of the aromatic protons and carbons, shifting their signals to higher ppm values. The electron-donating amino and methyl groups would have a shielding effect. The isopropyl group would exhibit characteristic shifts for its methine and methyl protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 7.8 | 110 - 150 |

| NH Proton | 4.0 - 5.0 | - |

| Isopropyl CH | 3.5 - 4.5 | 45 - 55 |

| Isopropyl CH₃ | 1.1 - 1.4 | 20 - 25 |

| Ring CH₃ | 2.0 - 2.3 | 15 - 20 |

Note: These are predicted ranges and can vary based on the solvent and the specific DFT functional and basis set used in the calculation. acs.orguni.lu

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. iucr.orgchemicalbook.com For this compound, characteristic vibrational modes would include the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro group, C-H stretches of the aromatic ring and alkyl groups, and various bending and stretching modes of the molecular skeleton. Theoretical studies on related nitroaniline derivatives provide a basis for assigning these vibrational modes. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Stretching of the amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of the C-H bonds in the isopropyl and methyl groups. |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1330 - 1370 | Symmetric stretching of the nitro group. |

| C=C Aromatic Stretch | 1450 - 1600 | Stretching of the carbon-carbon bonds in the benzene ring. |

Note: These frequencies are typically scaled to account for anharmonicity and systematic errors in the calculations. iucr.orgresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. capes.gov.brmedium.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. capes.gov.br For reactions involving charged or highly polar species, such as in the N-alkylation of an amine, polar solvents can stabilize intermediates and transition states, thereby altering the reaction's energy profile and potentially changing the reaction mechanism. hmdb.casigmaaldrich.com For example, a polar protic solvent could stabilize the transition state of an SN1-type reaction, while a polar aprotic solvent might favor an SN2 pathway. hmdb.casigmaaldrich.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic properties and reactivity of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a more complex environment, such as in solution.

MD simulations use classical mechanics to model the movements of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms change. This allows for the sampling of different molecular conformations and the study of how the molecule interacts with its surroundings.

For this compound, the isopropyl group attached to the nitrogen atom introduces conformational flexibility. MD simulations can be used to explore the different rotational conformations (rotamers) around the C-N bonds and to determine their relative populations. This is important as the conformation of the molecule can affect its reactivity and its interactions with other molecules.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules. This includes the formation and dynamics of hydrogen bonds between the N-H group and solvent molecules, as well as van der Waals interactions between the molecule and the solvent. Understanding these interactions is crucial for comprehending the molecule's solubility and its behavior in solution.

Analysis of Conformational Preferences in Solution and Gas Phase

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, key degrees of freedom include the rotation around the C-N bond connecting the amine to the phenyl ring and the orientation of the isopropyl group. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating these conformational preferences.

In the gas phase, intramolecular hydrogen bonding between the amine protons and the nitro group's oxygen atoms could significantly influence the preferred conformation. The steric hindrance between the isopropyl group and the amine or nitro groups would also play a crucial role in determining the lowest energy structure. Quantum chemical calculations can map the potential energy surface by systematically rotating the key dihedral angles, allowing for the identification of stable conformers and the energy barriers between them.

In solution, the conformational equilibrium can be shifted due to interactions with solvent molecules. The polar nitro and amine groups are likely to engage in hydrogen bonding with protic solvents, which can alter the relative energies of different conformers. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations using molecular dynamics (MD) can be employed to account for these effects.

Hypothetical Conformational Analysis Data

To illustrate the type of data generated from such a study, the following table presents hypothetical relative energies of different conformers of this compound in the gas phase and in a polar solvent.

| Conformer | Dihedral Angle (C-C-N-H) | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

| A | 0° | 2.5 | 3.0 |

| B | 90° | 0.0 | 0.5 |

| C | 180° | 1.8 | 0.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Simulation of Host-Guest Interactions with Supramolecular Receptors

The field of supramolecular chemistry involves the study of non-covalent interactions between a host molecule and a guest molecule. nih.gov The functional groups of this compound, particularly the nitro and amine groups, make it a candidate for forming host-guest complexes. escholarship.org For instance, the nitro group can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. The aromatic ring can participate in π-π stacking interactions.

Computational simulations are instrumental in predicting the binding affinity and geometry of such complexes. Molecular docking can be used to screen a library of potential host molecules, such as cyclodextrins, calixarenes, or cucurbiturils, to identify promising candidates. nih.gov Subsequently, more accurate methods like molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) calculations can be used to refine the binding pose and calculate the binding free energy. These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the host-guest complex. nih.govresearchgate.net

Hypothetical Host-Guest Interaction Data

The following table provides a hypothetical comparison of the binding energies of this compound with different supramolecular hosts, as might be determined through computational simulations.

| Supramolecular Host | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| β-Cyclodextrin | -4.2 | Hydrophobic interactions, Van der Waals forces |

| p-Sulfonatocalix nih.govarene | -6.8 | Hydrogen bonding, π-π stacking |

| Cucurbit sigmaaldrich.comuril | -8.1 | Ion-dipole interactions, Hydrogen bonding |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the design of molecules with desired characteristics. nih.govnih.gov

For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or chromatographic retention time. The first step in building a QSPR model is to calculate a set of molecular descriptors that encode the structural and chemical features of the molecule. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies).

Once the descriptors are calculated for a set of related molecules with known property values, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The predictive power of the model is then assessed through rigorous internal and external validation procedures. researchgate.net

Hypothetical QSPR Model for a Chemical Property

The following table illustrates a hypothetical QSPR model for predicting a property of a series of nitroaromatic compounds, including this compound.

| Compound | Experimental Property Value | Predicted Property Value |

| Compound 1 | 4.5 | 4.3 |

| Compound 2 | 5.1 | 5.2 |

| This compound | 4.8 | 4.7 |

| Compound 4 | 3.9 | 4.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of Isopropyl 2 Methyl 5 Nitro Phenyl Amine in Advanced Organic Synthesis and Materials Science

Utilizing "Isopropyl-(2-methyl-5-nitro-phenyl)-amine" as a Building Block in Complex Molecule Synthesis

The strategic placement of the amino, nitro, and isopropyl groups on the phenyl ring makes this compound a valuable intermediate in the synthesis of elaborate organic structures. The amino group can be readily diazotized or subjected to N-alkylation and N-arylation reactions, while the nitro group can be reduced to an amino group, offering a pathway to diamine derivatives. The isopropyl group, on the other hand, influences the solubility and steric environment of the molecule.

A documented synthesis of this compound involves the nitration of 2-isopropylaniline (B1208494). google.com In a typical procedure, 2-isopropylaniline is added to concentrated sulfuric acid at a low temperature, followed by the portion-wise addition of potassium nitrate (B79036). google.com The reaction mixture is then processed to yield the final product. google.com

Synthesis of this compound

| Reactants | Reagents | Temperature | Yield | Reference |

|---|

This compound has been utilized as a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. For instance, it has been employed in the creation of modulators for ATP-binding cassette (ABC) transporters, which are crucial in addressing conditions like cystic fibrosis. google.comgoogle.com In these syntheses, the aniline (B41778) nitrogen of this compound serves as a nucleophile, reacting with suitable electrophiles to form larger, more complex molecules that often contain heterocyclic rings. google.comgoogle.com

Furthermore, a fluorinated derivative, 4-fluoro-2-isopropyl-5-nitroaniline, has been used in the preparation of substituted pyrimidine (B1678525) compounds. googleapis.com These compounds are investigated for their potential as kinase inhibitors for therapeutic uses, such as in oncology. googleapis.com The synthesis involves the reaction of the aniline derivative with a pyrimidine core to construct the final complex molecule. googleapis.com

While the structure of this compound suggests its potential as a monomeric unit for polymerization or as a core or branching unit in dendrimer synthesis, a thorough review of available scientific literature reveals a lack of specific research in this area. The presence of the reactive amino and nitro groups could, in principle, be exploited to create novel polymers and dendrimers with specific electronic or functional properties. However, at present, there are no published studies detailing such applications.

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The aniline moiety in this compound, along with the potential for reduction of the nitro group to a second amino group, makes it a candidate for modification into chelating ligands for metal catalysts. Such ligands could coordinate with various transition metals to form catalysts for a range of organic transformations.

Despite the theoretical potential for this compound to serve as a precursor for ligand synthesis, there is a notable absence of research in the scientific literature regarding the design and synthesis of its corresponding metal complexes. The development of such complexes would be a novel area of investigation.

Consistent with the lack of information on its metal complexes, there are no available studies on the catalytic activity and selectivity of ligands derived from this compound. Research in this field would be necessary to determine the potential of this compound in homogeneous or heterogeneous catalysis.

Exploration in Functional Materials Science

The nitro and amino groups on the aromatic ring of this compound could impart interesting optical or electronic properties to materials incorporating this molecule. These could include applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as components in charge-transfer complexes.

However, a comprehensive search of the current scientific and patent literature does not yield specific examples of this compound being explored for applications in functional materials science beyond its use as a synthetic intermediate. Further research is required to explore and develop its potential in this domain.

Table of Compound Names

| Trivial Name | IUPAC Name |

| This compound | 5-nitro-2-propan-2-ylaniline |

| 2-Isopropylaniline | 2-prop-2-ylaniline |

| 4-fluoro-2-isopropyl-5-nitroaniline | 4-fluoro-5-nitro-2-propan-2-ylaniline |

Absence of Research Data for this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of published research regarding the specific applications of the chemical compound this compound in the fields of advanced organic synthesis and materials science as outlined.

Extensive queries for research detailing the integration of this compound into electro-optical materials—such as nonlinear optical (NLO) chromophores and organic semiconductors—or its application in advanced dye and pigment chemistry did not yield any specific studies, data, or detailed findings. The available information is primarily limited to listings by chemical suppliers and entries in chemical property databases, which provide basic molecular information but no experimental or theoretical research on its use in the requested high-technology areas.

While the broader class of nitroaniline derivatives has been a subject of interest in materials science, with some compounds showing potential for nonlinear optical properties and as precursors for dyes, this body of research does not specifically mention or provide data for this compound. For instance, studies on related molecules like N-benzyl-2-methyl-4-nitroaniline (BNA) have explored their electro-optical capabilities, but this information is not transferable to the specific compound .

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific discussions on the applications of this compound as stipulated in the provided outline. The scientific community has not, to date, published research that would allow for a thorough and accurate report on its role in electro-optical materials or advanced dye and pigment design.

Environmental Chemistry and Degradation Pathways of Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Environmental Occurrence and Distribution Studies (excluding ecotoxicity)

Direct monitoring studies detailing the occurrence and distribution of Isopropyl-(2-methyl-5-nitro-phenyl)-amine in the environment have not been identified in publicly accessible scientific literature. However, the potential for its environmental presence can be inferred from information on related nitroaromatic compounds.

Nitroaromatic compounds, as a class, are primarily of anthropogenic origin, widely used as intermediates in the synthesis of dyes, pesticides, explosives, and pharmaceuticals. nih.govmedium.com For instance, the structurally similar compound 2-methyl-5-nitroaniline (B49896) is utilized in the manufacture of chemicals and is intended for use at industrial sites. medium.comeuropa.eu Its handling procedures suggest the need to avoid release into the environment. europa.eufishersci.com

The release of such compounds can occur through industrial effluents. Studies have detected various aniline (B41778) derivatives, including nitroanilines, in raw and treated wastewater from manufacturing plants, as well as in surface waters and sediments. epa.gov For example, monitoring data for 2-nitroaniline (B44862) has shown its presence in streams at mean concentrations of 0.39 ppb. epa.gov The physical-chemical properties of these compounds, such as water solubility, will influence their environmental mobility. 2-Methyl-5-nitroaniline is described as insoluble in water, which would suggest it is not likely to be highly mobile in the environment. fishersci.comchemicalbook.com

Given its industrial applications as an intermediate, any potential environmental occurrence of this compound would likely be localized to areas surrounding manufacturing and processing facilities.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The abiotic degradation of this compound can be predicted by examining the reactivity of its core functional groups—the nitro-substituted aromatic ring and the N-alkyl amine side chain—under various environmental conditions.

The primary structure of this compound features a stable carbon-nitrogen bond between the isopropyl group and the aniline nitrogen. Generally, N-alkyl bonds in amines are resistant to hydrolysis under typical environmental pH and temperature conditions. Kinetic studies on the hydrolysis of related compounds, such as substituted phenyl carbonates and benzoates, indicate that the reaction proceeds via nucleophilic attack at a carbonyl carbon. researchgate.netresearchgate.net Since this compound lacks such a susceptible acyl group, direct hydrolysis is not expected to be a significant degradation pathway. The molecule is noted to be stable under normal conditions but incompatible with acids. chemicalbook.com

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like nitroaromatic compounds through the generation of highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com

Fenton and Photo-Fenton Processes: The Fenton reaction, which involves hydrogen peroxide and ferrous iron (Fe²⁺), generates •OH radicals that can oxidize a wide range of contaminants. kirj.eeresearchgate.net Studies on compounds like p-nitroaniline (PNA) and nitrobenzene (B124822) show that Fenton and photo-Fenton processes are effective for their degradation. For PNA, optimal degradation of over 98% within 30 minutes was achieved under acidic conditions (pH 3.0). nih.govresearchgate.net The degradation of nitroaromatic compounds via Fenton oxidation generally follows pseudo-first-order kinetics. nih.govresearchgate.net The efficiency of the process is dependent on factors such as pH, and the concentrations of the contaminant, H₂O₂, and Fe²⁺. researchgate.netnih.gov For nitrobenzene, complete degradation was achieved in 65 minutes under specific laboratory conditions. nih.gov It is anticipated that the aromatic ring of this compound would be susceptible to attack by hydroxyl radicals generated through Fenton processes, leading to its degradation.

Table 1: Conditions for Fenton Oxidation of Analogous Nitroaromatic Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Initial Concentration | pH | H₂O₂ Concentration | Fe²⁺ Concentration | Degradation Efficiency | Reference |

|---|---|---|---|---|---|---|

| p-Nitroaniline | 0.072-0.217 mmol/L | 3.0 | 10 mmol/L | 0.05 mmol/L | >98% in 30 min | nih.gov |

| Nitrobenzene | 100 mg/L | 3.0 | 250 mg/L | 10 mg/L | 100% in 65 min | nih.gov |

| m-Dinitrobenzene | ~1 mM | Not specified | 10 mM | 1 mM | >90% conversion | kirj.ee |

Ozonation: Ozone (O₃) is a powerful oxidant that can degrade aniline derivatives. tsijournals.com The reaction can occur directly with the ozone molecule or indirectly through the formation of hydroxyl radicals. deswater.com The reactivity is high, with studies on various anilines showing that they are readily degraded by ozonation. nih.gov For p-nitroaniline, catalytic ozonation using MgAl-layered double hydroxides achieved 91.5% removal under optimized conditions (pH 8.25, 70 min reaction time). deswater.comresearchgate.netbohrium.com The degradation of 2-nitroaniline and 2-chloroaniline (B154045) by ozonation also resulted in over 90% COD removal. tsijournals.com Given the presence of the electron-rich amino group and the aromatic ring, this compound is expected to be reactive towards ozone.

Photocatalysis: Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂) under UV or solar irradiation, is another effective AOP for degrading nitroaromatic compounds. mdpi.com This process also relies on the generation of powerful oxidizing species. Solar photo-Fenton processes, which combine photocatalysis with the Fenton reaction, have demonstrated high efficiency in mineralizing compounds like p-nitroaniline. nih.gov

Biotic Degradation Pathways and Metabolite Identification (excluding specific ecotoxicity)

The biotic degradation of this compound would likely involve microbial processes that target the nitro and N-alkyl functional groups.

While no studies exist for the specific target compound, research on related molecules provides insight into potential transformation pathways. For N-alkylated nitroanilines, such as N-methyl-4-nitroaniline (MNA), aerobic degradation has been documented. A bacterium, Pseudomonas sp. strain FK357, was isolated from soil and found to utilize MNA as its sole source of carbon, nitrogen, and energy. researchgate.net The initial step in the degradation pathway was identified as N-demethylation, yielding 4-nitroaniline (B120555) (4-NA) and formaldehyde. researchgate.net Following this, a monooxygenation step converted 4-NA to 4-aminophenol (B1666318), which was further metabolized to 1,2,4-benzenetriol (B23740) before ring cleavage. researchgate.net

It is plausible that a similar N-dealkylation pathway could occur for this compound, where the isopropyl group is cleaved to yield 2-methyl-5-nitroaniline. This intermediate would then be subject to further microbial degradation.

Under anaerobic conditions, the primary transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming diamine derivatives. nih.gov This process is carried out by a wide range of anaerobic bacteria.

The enzymatic machinery for the degradation of nitroaromatic compounds is diverse.

N-Dealkylation: The initial step in the aerobic degradation of N-methyl-4-nitroaniline is an N-demethylation reaction. researchgate.net A similar enzymatic N-dealkylation could act on the isopropyl group of the target compound.

Nitroreduction: Under anaerobic conditions, nitroreductase enzymes are key to reducing the nitro group to an amine. nih.gov

Monooxygenation/Dioxygenation: Following initial transformations, monooxygenase and dioxygenase enzymes are crucial for hydroxylating the aromatic ring, which destabilizes it and prepares it for cleavage. nih.gov For example, the transformation of 4-nitroaniline to 4-aminophenol is a monooxygenase-catalyzed step. researchgate.net

N-Acetylation: Some bacteria, like Bacillus cereus, have been shown to possess arylamine N-acetyltransferase enzymes. These enzymes can detoxify arylamines by transferring an acetyl group to the amino nitrogen. nih.gov This represents a potential transformation pathway if the initial amino group of the parent compound or a metabolite becomes exposed.

Table 2: Potential Biotic Transformation Pathways for this compound based on Analogous Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Transformation Pathway | Initial Step | Key Enzyme Type (Inferred) | Resulting Intermediate (Inferred) | Environmental Condition | Reference |

|---|---|---|---|---|---|

| N-Dealkylation | Cleavage of the N-isopropyl bond | N-dealkylase / Monooxygenase | 2-Methyl-5-nitroaniline | Aerobic | researchgate.net |

| Nitroreduction | Reduction of the -NO₂ group | Nitroreductase | Isopropyl-(5-amino-2-methyl-phenyl)-amine | Anaerobic | nih.gov |

| Ring Hydroxylation | Addition of -OH group to the ring | Monooxygenase / Dioxygenase | Hydroxylated derivatives | Aerobic | nih.govresearchgate.net |

Advanced Analytical Method Development for Isopropyl 2 Methyl 5 Nitro Phenyl Amine

Chromatographic Methodologies for Complex Mixture Analysis

Chromatography remains a cornerstone for the separation and analysis of individual components from complex matrices. For a substituted nitroaromatic compound like Isopropyl-(2-methyl-5-nitro-phenyl)-amine, both liquid and gas chromatography offer powerful solutions.

Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering higher resolution, increased sensitivity, and faster analysis times. The development of a robust UHPLC method for this compound would involve the systematic optimization of several key parameters.

A typical starting point for method development would be reversed-phase chromatography, given the organic nature of the analyte. The selection of the stationary phase is critical; a C18 or C8 column with sub-2 µm particle size would provide the high efficiency needed for complex sample analysis. The mobile phase composition, a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized through gradient elution to ensure adequate retention and sharp peak shapes for the target compound.

Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic functionality of this compound provides strong chromophores. The selection of an appropriate wavelength, likely in the range of 254 nm to 400 nm, would be determined by acquiring the UV spectrum of the compound. For enhanced selectivity and sensitivity, a Diode Array Detector (DAD) or a mass spectrometer could be employed.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | DAD at 275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com While some nitroanilines can be thermolabile, GC-MS can be a suitable method for the trace analysis of this compound, provided that the inlet temperature is carefully controlled to prevent degradation. thermofisher.com

Sample preparation for GC-MS analysis might involve a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix and concentrate it. thermofisher.com The choice of a capillary column is crucial for achieving high-resolution separation. A mid-polarity column, such as one with a phenyl-arylene stationary phase, would be a logical choice for this analyte.

The mass spectrometer provides highly selective and sensitive detection. Following the separation of the analyte in the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for this compound, allowing for unambiguous identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific ions characteristic of the analyte.

Table 2: Representative GC-MS Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| MSD Transfer Line | 280 °C |

Electrochemical Sensing and Detection Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like this compound. The presence of the reducible nitro group makes this compound an excellent candidate for such techniques.

Voltammetric Techniques for Sensitive Detection

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the electrochemical behavior of analytes. rsc.org For this compound, the electrochemical reduction of the nitro group to a hydroxylamine (B1172632) or amine group provides a measurable current response at a specific potential. acs.org

The development of a voltammetric sensor would involve the selection of a suitable working electrode. While standard glassy carbon electrodes (GCE) can be used, their sensitivity can be enhanced by modification with various nanomaterials, such as metal oxides or carbon nanotubes. rsc.orgrsc.org These modifications can increase the electrode's surface area and catalytic activity towards the reduction of the nitro group, resulting in a lower detection limit. rsc.orgrsc.org For instance, a novel electrochemical sensor based on a Co2SnO4 modified GCE has shown excellent electrocatalytic activity towards the reduction of 2-nitroaniline (B44862). rsc.orgrsc.org The supporting electrolyte and its pH are also critical parameters that need to be optimized to achieve the best signal.